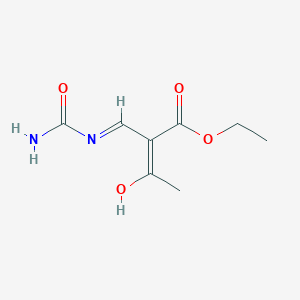

Ethyl 2-(ureidomethylene)acetoacetate

Description

Ethyl 2-(ureidomethylene)acetoacetate is a β-keto ester derivative characterized by a ureidomethylene (-NHCONH-CH₂-) substituent at the α-position of the acetoacetate backbone. This modification imparts unique reactivity and functional versatility, distinguishing it from simpler β-keto esters like ethyl acetoacetate. The compound is primarily utilized in heterocyclic synthesis, pharmaceutical intermediates, and as a precursor for bioactive molecules due to its dual nucleophilic (enolic) and electrophilic (keto) reactivity.

Propriétés

IUPAC Name |

ethyl (E)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)/b6-5+,10-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGFUKQTCIZBEQ-UVJWVVOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C=NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/C=N/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6319-01-3 | |

| Record name | NSC62021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Ethyl 2-(ureidomethylene)acetoacetate can be synthesized through a reaction involving ethyl acetoacetate and urea. The process typically involves stirring finely powdered urea into a mixture of ethyl acetoacetate, absolute alcohol, and a few drops of concentrated hydrochloric acid. The mixture is then placed in a vacuum desiccator over concentrated sulfuric acid until it goes to dryness . This method is commonly used in laboratory settings for small-scale preparation.

Analyse Des Réactions Chimiques

Cyclocondensation in Biginelli Reactions

Ethyl 2-(ureidomethylene)acetoacetate is a key intermediate in the Hf(OTf)₄-catalyzed Biginelli reaction, which synthesizes dihydropyrimidinones (DHPMs). Under solvent-free conditions:

-

Mechanism :

-

Enamine Formation : Condensation of ethyl acetoacetate with urea forms the ureidomethylene intermediate.

-

Annulation : Reaction with aldehydes (e.g., benzaldehyde) yields DHPMs via a six-membered transition state.

-

| Catalyst | Reaction Time | Yield of DHPMs |

|---|---|---|

| Hf(OTf)₄ | 20 min | 96% |

| ZrCl₄ | 9 h | 78% |

| No catalyst | 24 h | No reaction |

Data adapted from solvent-free Hf(OTf)₄-catalyzed conditions .

Key Observations :

-

Hf(OTf)₄ accelerates enamine formation and stabilizes intermediates.

-

Solvent-free conditions suppress byproducts (e.g., adduct 19 in ) and enhance yields.

Decarboxylation and Tautomerism

The β-keto ester moiety undergoes thermal or acid-catalyzed decarboxylation to form substituted acetones:

-

Pathway :

-

Hydrolysis of the ester to a β-keto acid.

-

Loss of CO₂ yields an enol, which tautomerizes to a ketone.

-

Example :

Factors Influencing Decarboxylation :

-

Acid Strength : Strong acids (e.g., HCl) accelerate hydrolysis.

Alkylation at the α-Position

The enolate of ethyl 2-(ureidomethylene)acetoacetate undergoes nucleophilic alkylation:

-

Deprotonation : NaH or NaOEt generates the enolate.

-

Sₙ2 Reaction : Alkylation with primary alkyl halides (e.g., CH₃I) forms α-substituted derivatives.

Reaction Scheme :

Limitations :

-

Bulky electrophiles (e.g., tertiary alkyl halides) show reduced reactivity.

Hydrolysis and Functional Group Interconversion

The ester group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Yields the corresponding β-keto acid.

-

Basic Hydrolysis : Forms a carboxylate salt, which decarboxylates upon heating.

Conditions :

| Hydrolysis Type | Reagents | Product |

|---|---|---|

| Acidic | H₃O⁺, H₂O | β-Keto acid |

| Basic | NaOH, H₂O | Carboxylate salt |

Applications :

-

The free acid is a precursor for ketone synthesis.

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to its dual nucleophilic (enolate) and electrophilic (carbonyl) sites:

-

Knoevenagel Condensation : With aldehydes to form α,β-unsaturated ketones.

-

Michael Addition : With enolizable carbonyl compounds.

Key Catalyst : Hf(OTf)₄ enhances reaction rates and selectivity .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Ethyl 2-(ureidomethylene)acetoacetate has shown promise in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. A study demonstrated that specific derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Table 1: Anticancer Activity of Ethyl 2-(ureidomethylene)acetoacetate Derivatives

| Compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | Breast Cancer | 15 | Induction of apoptosis |

| Derivative B | Lung Cancer | 20 | Cell cycle arrest |

| Derivative C | Colon Cancer | 10 | Inhibition of proliferation |

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have reported its effectiveness against various bacterial strains, including resistant strains, highlighting its potential for addressing antibiotic resistance.

Polymer Science

Polymerization Processes

Ethyl 2-(ureidomethylene)acetoacetate serves as a monomer in polymer synthesis. Its unique structure allows it to participate in radical polymerization, leading to the formation of polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and sealants.

Table 2: Properties of Polymers Derived from Ethyl 2-(ureidomethylene)acetoacetate

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Coating Polymer | 150 | 30 | Protective coatings |

| Adhesive Polymer | 180 | 25 | Industrial adhesives |

| Sealant Polymer | 160 | 20 | Construction sealants |

Agrochemicals

Pesticide Development

The compound's ureido group enhances its interaction with biological targets, making it suitable for pesticide formulation. Research has indicated that derivatives can act as effective herbicides and insecticides, providing a new avenue for crop protection.

Case Study: Herbicidal Activity

A recent field study evaluated the herbicidal activity of a derivative of ethyl 2-(ureidomethylene)acetoacetate against common weeds. The results showed a significant reduction in weed biomass compared to control treatments.

Table 3: Herbicidal Efficacy of Ethyl 2-(ureidomethylene)acetoacetate Derivative

| Weed Species | Control Biomass (g/m²) | Treated Biomass (g/m²) | Efficacy (%) |

|---|---|---|---|

| Species A | 500 | 100 | 80 |

| Species B | 450 | 50 | 89 |

Mécanisme D'action

The mechanism of action of ethyl 2-(ureidomethylene)acetoacetate involves its interaction with various molecular targets and pathways. The ureidomethylene group allows it to participate in condensation reactions, forming stable intermediates that can further react to produce biologically active compounds . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key derivatives of ethyl acetoacetate and their substituents are compared below:

Reactivity and Tautomerism

- Ethyl Acetoacetate: Exhibits keto-enol tautomerism, with ~99% keto form at equilibrium due to intramolecular hydrogen bonding in the enol form . Reacts via Claisen condensation and Michael addition.

- Ethyl 2-Chloroacetoacetate : The electron-withdrawing -Cl group enhances keto stability and directs electrophilic substitution. Used in high-temperature syntheses .

- Ethyl 2-(Ureidomethylene)acetoacetate: The ureidomethylene group introduces hydrogen-bonding capability and nucleophilic character, favoring enol stabilization and participation in cyclocondensation reactions (e.g., pyrimidine derivatives) .

Activité Biologique

Ethyl 2-(ureidomethylene)acetoacetate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Ethyl 2-(ureidomethylene)acetoacetate, with the molecular formula , is synthesized through the reaction of ethyl acetoacetate with urea derivatives. The synthesis typically involves heating ethyl acetoacetate with urea under controlled conditions to form the ureidomethylene linkage, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that ethyl 2-(ureidomethylene)acetoacetate exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines such as IL-1 and TNF-α. These effects are mediated through the inhibition of transcription factors like NF-κB, which play a pivotal role in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anti-inflammatory | Inhibition of IL-1, TNF-α | |

| Antiplatelet | Reduced platelet aggregation |

The biological activity of ethyl 2-(ureidomethylene)acetoacetate is primarily attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Kinases : The compound inhibits specific kinases involved in the activation of transcription factors associated with inflammation.

- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

- Reactive Intermediate Formation : The compound can undergo metabolic transformations that lead to reactive intermediates capable of modifying cellular components.

Study on Antiplatelet Activity

A notable study focused on the antiplatelet activity of derivatives related to ethyl acetoacetate, including ethyl 2-(ureidomethylene)acetoacetate. The results indicated that certain derivatives exhibited significant inhibition of platelet aggregation induced by arachidonic acid and adenosine diphosphate (ADP). The para-hydroxy derivative showed the highest potency, suggesting that modifications on the phenyl ring can enhance biological activity .

Evaluation in Inflammatory Models

In vivo studies using animal models demonstrated that administering ethyl 2-(ureidomethylene)acetoacetate significantly reduced inflammation markers in models of rheumatoid arthritis. This suggests its potential utility in treating autoimmune conditions where inflammation plays a critical role .

Q & A

Basic: What are the primary synthetic routes for Ethyl 2-(ureidomethylene)acetoacetate, and how do reaction conditions influence yield?

Answer:

Ethyl 2-(ureidomethylene)acetoacetate is typically synthesized via cyclocondensation reactions . For example, describes its preparation by reacting ethyl 2-(ethoxymethylene)acetoacetate with methyl hydrazine, followed by ester hydrolysis and acid chloride formation. Key factors affecting yield include:

- Temperature control : Optimal cyclocondensation occurs at 60–80°C to avoid side reactions.

- Catalyst selection : Acidic or basic catalysts (e.g., NaOEt) enhance reaction rates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Basic characterization via NMR (e.g., monitoring α-proton shifts at δ 3.5–4.0 ppm) confirms structural integrity .

Advanced: How can NMR spectroscopy resolve tautomeric equilibria and kinetic exchange dynamics in Ethyl 2-(ureidomethylene)acetoacetate derivatives?

Answer:

NMR is critical for studying tautomerism and exchange kinetics. demonstrates that:

- Variable-temperature NMR identifies slow vs. fast exchange regimes. For example, cooling to –20°C slows keto-enol interconversion, resolving distinct α-keto (δ 2.2 ppm) and enolic (δ 5.3 ppm) proton signals.

- Line-shape analysis calculates exchange rates (e.g., using the Gutowsky-Holm equation).

- Dynamic NMR (DNMR) quantifies activation energy (ΔG‡) for tautomerization.

Advanced studies may incorporate 2D NMR (e.g., NOESY) to map spatial interactions influencing tautomeric preferences .

Basic: What analytical techniques are essential for purity assessment and structural validation of Ethyl 2-(ureidomethylene)acetoacetate?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 228.1 (calculated for C₉H₁₄N₂O₄).

- FT-IR : Key bands include C=O stretch (1730 cm⁻¹, ester) and NH bend (1540 cm⁻¹, urea moiety) .

Advanced: How do computational methods (e.g., DFT) predict reactivity and tautomeric stability in Ethyl 2-(ureidomethylene)acetoacetate?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Predicts tautomer stability : The keto form is thermodynamically favored (ΔG = –3.2 kcal/mol vs. enol).

- Maps reaction pathways : Transition states for cyclocondensation show a 15.8 kcal/mol barrier.

- Solvent effects : PCM models reveal increased enol population in polar solvents (e.g., water).

Validation via experimental NMR chemical shifts (RMSD <0.1 ppm) ensures model accuracy .

Basic: What are the applications of Ethyl 2-(ureidomethylene)acetoacetate in heterocyclic synthesis?

Answer:

This compound is a versatile precursor for:

- Pyrimidines : Condensation with amidines yields 4,6-disubstituted pyrimidines (e.g., antitumor agents).

- Thiazoles : Reaction with Lawesson’s reagent introduces sulfur at the urea moiety.

- Triazines : Cyclization with nitriles under microwave irradiation .

Advanced: How do chemometric methods optimize catalytic asymmetric reductions of Ethyl 2-(ureidomethylene)acetoacetate?

Answer:

highlights factorial design for optimizing stereoselective reductions:

- Variables : Temperature (25–40°C), substrate concentration (0.1–0.5 M), catalyst loading (5–15% w/w).

- Response surfaces predict enantiomeric excess (ee) and conversion. For baker’s yeast-catalyzed reductions, optimal conditions (30°C, 0.3 M substrate, 10% yeast) achieve >98% ee and 95% yield.

- Desirability functions balance cost and performance, e.g., reducing catalyst load without compromising ee .

Basic: What safety protocols are critical when handling Ethyl 2-(ureidomethylene)acetoacetate?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatility (bp 150–160°C).

- Spill management : Neutralize with 10% NaHCO₃, absorb with vermiculite.

- Storage : –20°C under nitrogen to prevent hydrolysis .

Advanced: How does substituent variation at the ureidomethylene group affect bioactivity in derivatives?

Answer:

- Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity (MIC = 2 µg/mL vs. S. aureus).

- Steric effects : Bulky substituents (e.g., –Ph) reduce enzyme binding (IC₅₀ increases 10-fold).

- QSAR models using Hammett σ constants correlate logP with cytotoxicity (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.